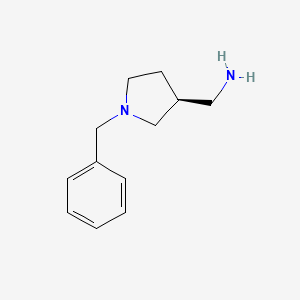

(S)-3-Aminomethyl-1-benzylpyrrolidine

Description

Significance of Enantiomerically Pure Pyrrolidine (B122466) Scaffolds in Asymmetric Synthesis

Enantiomerically pure pyrrolidine scaffolds are of paramount importance in asymmetric synthesis, serving dual roles as both chiral building blocks and as the core of chiral catalysts and ligands. Their utility stems from the conformational rigidity of the five-membered ring and the predictable spatial orientation of substituents, which allows for effective stereochemical control in a variety of chemical transformations.

As chiral building blocks, these scaffolds are incorporated into the structure of a target molecule, transferring their inherent chirality to the final product. This "chiral pool" approach, starting from readily available enantiopure precursors, provides an efficient pathway to complex chiral molecules. For instance, derivatives of L-proline and L-aspartic acid are common starting materials for the synthesis of a wide range of functionalized chiral pyrrolidines. researchgate.net

Furthermore, the pyrrolidine framework is a privileged scaffold for the design of chiral ligands for transition-metal catalysis and for the development of organocatalysts. Proline and its derivatives, for example, are seminal organocatalysts that effectively catalyze a broad spectrum of asymmetric reactions, including aldol (B89426) and Mannich reactions. nih.gov The nitrogen atom of the pyrrolidine ring can act as a Lewis base or be part of an enamine intermediate, while other functional groups on the ring can participate in hydrogen bonding or other non-covalent interactions to create a well-defined chiral environment that directs the stereochemical outcome of the reaction. The development of novel pyrrolidine-based catalysts continues to be an active area of research, aiming to achieve higher efficiency, selectivity, and broader substrate scope. researchgate.net

Overview of (S)-3-Aminomethyl-1-benzylpyrrolidine as a Versatile Chiral Building Block

This compound is a prime example of a versatile chiral building block that has garnered significant attention in synthetic organic chemistry. This compound features a pyrrolidine ring with a defined (S)-stereochemistry at the C3 position, an aminomethyl group that serves as a key functional handle, and a benzyl (B1604629) group protecting the ring nitrogen, which can be readily removed if necessary.

The synthesis of enantiomerically pure this compound and its derivatives often starts from readily available chiral precursors, such as L-aspartic acid, to ensure the desired stereochemical integrity. researchgate.net The presence of both a primary amine in the side chain and a tertiary amine within the ring provides multiple points for further functionalization, making it a highly adaptable intermediate for the synthesis of more complex molecules.

Its application as a chiral building block is widespread. It can be incorporated into the synthesis of pharmaceutical agents and other biologically active compounds where the stereochemistry of the pyrrolidine core is crucial for activity. For instance, it serves as a precursor for the synthesis of various substituted pyrrolidines used in drug discovery programs. nih.gov

Moreover, the primary amino group of this compound can be readily modified to generate a diverse range of chiral ligands and organocatalysts. By reacting the amine with different electrophiles, a library of derivatives can be synthesized and screened for catalytic activity in various asymmetric transformations. The combination of the chiral pyrrolidine backbone and the appended functional groups can create a highly effective chiral environment for stereoselective catalysis. unibo.it

Below is a table summarizing the key features of this compound:

| Feature | Description |

| IUPAC Name | (S)-1-Benzyl-3-(aminomethyl)pyrrolidine |

| Molecular Formula | C12H18N2 |

| Chirality | Contains a stereocenter at the C3 position of the pyrrolidine ring, with the (S) configuration. |

| Key Functional Groups | Primary amine (-NH2), Tertiary amine (N-benzyl), Pyrrolidine ring. |

| Primary Applications | Chiral building block in the synthesis of pharmaceuticals and other complex molecules. Precursor for the synthesis of chiral ligands and organocatalysts. |

| Common Synthetic Precursor | L-Aspartic acid |

Structure

3D Structure

Properties

IUPAC Name |

[(3S)-1-benzylpyrrolidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAKIVNGQVUKJA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1CN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364035 | |

| Record name | (S)-3-Aminomethyl-1-benzylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229323-07-3 | |

| Record name | (S)-3-Aminomethyl-1-benzylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of S 3 Aminomethyl 1 Benzylpyrrolidine in Organic Synthesis and Medicinal Chemistry Research

As a Versatile Chiral Building Block in Complex Molecule Synthesis

The utility of (S)-3-Aminomethyl-1-benzylpyrrolidine in organic synthesis stems from its inherent chirality and the presence of functional groups that can be selectively manipulated. The benzyl (B1604629) group serves as a common and readily removable protecting group for the ring nitrogen, while the primary aminomethyl group at the C3 position provides a key point for chemical elaboration. This combination allows chemists to introduce complexity in a controlled, stereospecific manner. nih.gov

Precursor in Pyrrolizidine (B1209537) Alkaloid Synthesis

Pyrrolizidine alkaloids are a class of natural products characterized by a core bicyclic structure known as the pyrrolizidine nucleus (1-azabicyclo[3.3.0]octane). kib.ac.cnnih.gov These compounds are found in thousands of plant species and exhibit a wide range of biological activities. nih.govresearchgate.net Many of these alkaloids are polyhydroxylated, such as Alexine, which is known for its potent glycosidase inhibitory properties. kib.ac.cnnih.gov

The synthesis of these complex bicyclic systems often relies on chiral precursors that can establish the required stereocenters of the final molecule. This compound represents a logical and strategic starting material for accessing the pyrrolizidine core. The synthesis can be envisioned through an intramolecular cyclization strategy where the exocyclic aminomethyl group is used to form the second five-membered ring onto the existing pyrrolidine (B122466) scaffold. This approach allows for the direct transfer of the chirality from the C3 position of the starting material to the bridgehead carbon of the alkaloid skeleton, providing a stereocontrolled route to these important natural products.

Below is a table of representative pyrrolizidine alkaloid core structures that could be targeted using chiral pyrrolidine building blocks.

Table 1: Core Structures of Pyrrolizidine Alkaloids

| Alkaloid Core | Structure | Key Features |

|---|---|---|

| Retronecine | Bicyclic, unsaturated, dihydroxylated | A common necine base in toxic pyrrolizidine alkaloids. |

| Heliotridine | Stereoisomer of Retronecine | Differs in the stereochemistry at the C7 position. |

| Platynecine | Saturated, dihydroxylated | A necine base found in non-toxic alkaloids. |

Fundamental Building Block for Biologically Active Molecules and Heterocyclic Systems

Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of medicinal chemistry, with a vast majority of biologically active compounds featuring such rings. mdpi.comnih.gov The pyrrolidine scaffold is considered a "privileged structure" due to its frequent appearance in successful drugs. This compound serves as a fundamental building block for creating a diverse range of more complex heterocyclic systems. sigmaaldrich.com The primary amine can be used as a nucleophile to react with various electrophiles, enabling the construction of new rings or the addition of diverse side chains. For example, it can be acylated, alkylated, or used in condensation reactions to form amides, larger ring systems, or other functional groups essential for biological activity.

Role in Medicinal Chemistry Research and Precursor Development

In the quest for new therapeutics, medicinal chemists rely on a toolbox of versatile and reliable chemical building blocks to synthesize and optimize potential drug candidates. enamine.net The structural features of this compound make it an attractive starting point for creating libraries of compounds for screening and for the rational design of targeted therapies.

Synthesis of Pyrrolidine-Containing Pharmaceutical Precursors

A significant number of approved drugs contain the pyrrolidine ring, highlighting its importance in pharmaceutical development. nih.govpharmablock.com Derivatives of 3-aminopyrrolidine (B1265635) are important intermediates in the production of various pharmaceutically active substances, including certain classes of antibiotics. google.com this compound is a precursor that provides the chiral core for molecules where a substituent is required at the C3 position. The aminomethyl group can be chemically modified into other functionalities or used as a linker to attach the pyrrolidine core to other parts of a drug molecule. This versatility allows for its incorporation into a wide range of pharmaceutical scaffolds targeting different diseases.

Table 2: Examples of Pharmaceutical Precursors and Drug Scaffolds Derived from Substituted Pyrrolidines

| Precursor/Scaffold | Therapeutic Area | Role of Pyrrolidine Ring |

|---|---|---|

| 3-Aminopyrrolidine Derivatives | Antibiotics (e.g., Cephalosporins) | Forms part of the key side chain influencing efficacy and spectrum. google.com |

| Substituted Prolinols | Antivirals (e.g., Hepatitis C) | Acts as a chiral template for building complex inhibitors. nih.gov |

| 3-Hydroxypyrrolidines | Antidiabetics | Interacts with target enzymes or receptors with specific stereochemistry. |

Generation of Diamine Scaffolds for Drug Discovery Initiatives

Diamine scaffolds are crucial structural motifs in medicinal chemistry, often used to create ligands that can interact with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. Upon removal of the N-benzyl protecting group, this compound becomes a chiral 1,3-diamine. The rigid, non-planar structure of the pyrrolidine ring holds the two nitrogen atoms in a well-defined spatial orientation. nih.gov This conformational constraint is highly advantageous in drug design, as it reduces the entropic penalty of binding to a target and can lead to higher affinity and selectivity. For instance, chiral diamines are key components in the development of antagonists for chemokine receptors like CXCR4, which are implicated in cancer metastasis. nih.gov The defined stereochemistry and constrained conformation offered by this scaffold are critical for achieving potent and specific interactions with the receptor's binding pocket.

Table 3: Applications of Chiral Diamine Scaffolds in Medicinal Chemistry

| Scaffold Type | Example Target Class | Rationale for Use |

|---|---|---|

| Chiral 1,2-Diamines | Metal-binding Enzymes | Act as chelating ligands for metal cofactors in active sites. |

| Chiral 1,3-Diamines | GPCRs (e.g., Chemokine Receptors) | The defined spacing and stereochemistry match the binding site requirements for high-affinity interactions. nih.gov |

| Constrained Cyclic Diamines | Protease Inhibitors | The rigid backbone mimics peptide turns, leading to potent inhibition. |

Intermediates for Advanced Therapeutic Agent Development (e.g., antipsychotic agents, PROTACs)

The structural motif of 1-benzylpyrrolidine (B1219470) is a key component in various neurologically active agents. Research into potential antipsychotic drugs has demonstrated the efficacy of benzamide (B126) derivatives incorporating this scaffold. These compounds often function as potent antagonists for dopamine (B1211576) receptors, a primary target in antipsychotic therapy.

Studies have shown that benzamides derived from 1-benzyl-3-aminopyrrolidine exhibit significant neuroleptic activity. For instance, a series of substituted benzamides were synthesized and evaluated for their ability to inhibit apomorphine-induced stereotyped behavior in rats, a standard model for assessing antipsychotic potential. Within this series, compounds featuring the 1-benzylpyrrolidin-3-yl moiety were found to be particularly active. nih.gov The specific stereochemistry and substitution pattern on both the pyrrolidine and benzamide rings are critical for optimizing binding affinity to dopamine D2 receptors and achieving the desired therapeutic effect.

One notable example, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, demonstrated exceptionally high potency, being significantly more active than the established antipsychotic haloperidol (B65202) in preclinical models. nih.gov This highlights the value of the N-benzylpyrrolidine core as a platform for discovering novel antipsychotic agents. This compound represents a crucial building block for synthesizing analogues of such compounds, where the aminomethyl group provides a key linkage point for the benzamide portion of the molecule.

| Compound Class | Structural Motif | Target/Assay | Key Finding | Reference |

|---|---|---|---|---|

| Benzamide Derivatives | 1-Benzyl-3-aminopyrrolidine | Apomorphine-induced stereotypy (Rat model) | Compounds were more active than corresponding linear benzamides. | nih.gov |

| Substituted Benzamide (YM-09151-2) | cis-1-Benzyl-2-methylpyrrolidin-3-yl | Antistereotypic Activity vs. Cataleptogenicity | 13 times more potent than haloperidol with a high ratio of desired activity to side effects. | nih.gov |

| N-Benzyl-N-(pyrrolidin-3-yl)carboxamides | N-Benzyl-pyrrolidin-3-yl | Serotonin (5-HT) and Noradrenaline (NA) Reuptake Inhibition | Exhibited potent dual reuptake inhibition with good selectivity over dopamine (DA) reuptake. | nih.gov |

In the domain of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase). explorationpub.com

The composition and rigidity of the linker are key parameters in PROTAC design. explorationpub.com Heterocyclic scaffolds, such as pyrrolidine and piperidine, are increasingly being incorporated into linkers to impart conformational rigidity. This can improve the physicochemical properties and biological activity of the PROTAC. nih.gov this compound is an ideal candidate for integration into PROTAC linkers. Its primary amine offers a convenient handle for covalent attachment to either the POI ligand or the E3 ligase ligand, while the rigid pyrrolidine ring can help to optimally position the two ends of the molecule for effective ternary complex formation.

| Linker Component Type | Example Moiety | Function in PROTAC | Reference |

|---|---|---|---|

| Flexible Chains | Polyethylene glycol (PEG), Alkyl chains | Provide length and solubility. | |

| Rigid Scaffolds | Pyrrolidine, Piperidine, Alkynes | Impart conformational constraint, optimize ternary complex geometry. | nih.gov |

| Potential Application of Subject Compound | This compound | Serves as a rigid heterocyclic unit within the linker via its aminomethyl group. |

Integration into Advanced Chemical Methodologies

The utility of this compound extends beyond its direct incorporation into bioactive molecules. Its chemical structure, particularly the primary amine, allows for its modification and integration into sophisticated chemical synthesis platforms, such as click chemistry.

Application in Click Chemistry Architectures

Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. beilstein-journals.org The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.gov This reaction is a cornerstone of modern drug discovery, bioconjugation, and materials science, enabling the efficient assembly of complex molecular architectures. beilstein-journals.org

To be used in a click chemistry framework, a molecule must possess one of the reactive handles, typically an azide or a terminal alkyne. This compound can be readily functionalized at its primary amine to incorporate these groups. For example, the amine can be acylated with a carboxylic acid bearing a terminal alkyne, or it can be converted into an azide through a diazotransfer reaction. nih.gov

Once functionalized, the resulting alkyne- or azide-modified benzylpyrrolidine derivative becomes a valuable building block for modular synthesis. It can be "clicked" onto a complementary molecule—a peptide, a polymer, a fluorescent dye, or another pharmacophore—that has been functionalized with the corresponding azide or alkyne partner. This modular approach greatly accelerates the synthesis of diverse chemical libraries for screening and optimization.

| Functionalization Reaction | Reagent Type | Resulting Functional Group | Application | Reference |

|---|---|---|---|---|

| Amide Coupling | Alkyne-containing carboxylic acid (e.g., Pentynoic acid) | Terminal Alkyne | Ready for CuAAC with azide-modified molecules. | rsc.orgnih.gov |

| Diazotransfer | Imidazole-1-sulfonyl azide | Azide | Ready for CuAAC with alkyne-modified molecules. | nih.gov |

Computational and Mechanistic Investigations of S 3 Aminomethyl 1 Benzylpyrrolidine Chemistry

Theoretical Studies on Reaction Mechanisms

Theoretical studies have become indispensable in elucidating the complex mechanisms of cascade reactions that lead to the formation of the pyrrolidine (B122466) ring. These computational analyses provide deep insights into reaction pathways, transition states, and the origins of selectivity, which are often difficult to discern through experimental means alone. Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that form multiple chemical bonds in a single synthetic operation, rapidly building molecular complexity from simple precursors. nih.gov

One prominent example is the organocatalytic enantioselective cascade addition-cyclization of tryptamines with α,β-unsaturated aldehydes, which provides a rapid route to the pyrrolindoline framework. nih.gov Computational models of this type of reaction focus on the initial Michael addition, catalyzed by a chiral secondary amine like an imidazolidinone, to form an enamine intermediate. This is followed by an intramolecular cyclization. Quantum mechanical calculations are employed to map the potential energy surface of the reaction, identifying the key transition states for both the C-C bond-forming step and the subsequent cyclization. These models help to explain how the catalyst controls the stereochemistry of the newly formed stereocenters, including the critical C(3a) quaternary carbon, by revealing the most energetically favorable approach of the reactants. nih.gov

Further computational efforts have explored copper-catalyzed three-component tandem sequences, for instance, an amination/cyanation/alkylation pathway starting from a primary amine-tethered alkyne to produce α-CN pyrrolidines. nih.gov Density Functional Theory (DFT) calculations in such studies can rationalize the observed regioselectivity and the reaction mechanism. They can clarify the roles of the catalyst and additives, such as the preference for a 5-exo-dig cyclization pathway over other potential routes like a 6-exo-dig cyclization, which might be expected but is not observed. nih.gov These theoretical investigations are crucial for optimizing reaction conditions and for the rational design of new, more efficient cascade processes for synthesizing substituted pyrrolidines.

Transition state (TS) modeling is a cornerstone of understanding and predicting the outcomes of asymmetric organocatalysis. In reactions catalyzed by pyrrolidine derivatives, computational models are used to visualize the three-dimensional arrangement of the catalyst and substrates at the moment of stereochemical determination. These models are essential for explaining the high levels of enantioselectivity achieved. mdpi.comresearchgate.net

For bifunctional organocatalysts, which possess both a hydrogen-bond donor (like a thiourea (B124793) or sulfonamide group) and a Lewis basic site (the pyrrolidine nitrogen), transition state modeling reveals a highly organized assembly. researchgate.net For example, in the Michael addition of aldehydes to nitroolefins, the proposed transition state involves the catalyst activating the nitroolefin through hydrogen bonding while simultaneously forming an enamine with the aldehyde. researchgate.net DFT calculations can determine the geometry and energy of these transition states. Calculated structures often highlight specific non-covalent interactions, such as an intramolecular hydrogen bond between a sulfonamide NH and a prolinamide C=O group, which can lock the catalyst's conformation and thereby enhance selectivity. nih.gov

The "iminium-ion" concept, a general activation mode in asymmetric synthesis, is also extensively studied through TS modeling. mdpi.com In Diels-Alder reactions catalyzed by imidazolidinones derived from amino acids, the catalyst forms an iminium ion with an α,β-unsaturated aldehyde. Computational models show how the bulky substituents on the catalyst effectively shield one face of the dienophile, forcing the diene to approach from the less hindered side, leading to high enantioselectivity. mdpi.com By comparing the energies of competing transition states (e.g., those leading to the R or S product), researchers can quantitatively predict the enantiomeric excess (ee), providing a powerful tool for catalyst design and optimization. nih.gov

Stereochemical Control and Selectivity Rationalization

The enantioselectivity observed in reactions catalyzed by systems utilizing aminomethylpyrrolidine derivatives is rationalized through detailed analysis of catalyst-substrate interactions in the transition state. The chiral scaffold of the pyrrolidine ring, combined with the functional groups appended to it, creates a specific chiral environment that dictates the facial selectivity of the reaction.

Bifunctional catalysts, such as those combining a pyrrolidine moiety with a thiourea or sulfonamide group, are particularly effective. researchgate.net The dual activation mechanism is key to their success. The tertiary amine of the pyrrolidine activates the nucleophile (e.g., an aldehyde or ketone via enamine formation), while the hydrogen-bond donor group (e.g., thiourea) activates the electrophile (e.g., a nitroolefin). researchgate.netclockss.org This dual activation brings the reactants into close proximity within a highly ordered, chiral transition state assembly. Computational studies demonstrate that specific hydrogen-bonding interactions between the catalyst and the electrophile are crucial for orienting the substrate in a way that exposes only one of its enantiotopic faces to the nucleophile, thus ensuring high enantioselectivity. nih.gov The stereochemistry of the final product is therefore a direct consequence of the catalyst's absolute configuration and the precise geometry of this organized transition state.

The table below summarizes the performance of various pyrrolidine-based organocatalysts in the asymmetric Michael addition, illustrating the high levels of enantioselectivity that can be achieved.

| Catalyst Type | Electrophile | Nucleophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Pyrrolidine-Thiourea | Nitroolefin | Ketone | >98:2 | up to 97% |

| Pyrrolidine-Sulfonamide | Nitroolefin | Aldehyde | - | High |

| Diarylprolinol Silyl (B83357) Ether | α,β-Unsaturated Aldehyde | Malononitrile | - | Excellent |

| Pyrrolidine-Pyridinium Conjugate | Nitroolefin | Ketone | >99:1 | up to 99% |

This table is a representative summary based on findings in the field. researchgate.netclockss.org

Computational analysis is a powerful tool for dissecting the reaction pathways that govern diastereoselectivity in pyrrolidine synthesis. Methods such as [3+2] cycloadditions and intramolecular cyclizations can generate multiple stereocenters, and understanding the factors that control the relative stereochemistry is critical for synthesizing the desired diastereomer. acs.org

In the synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions of azomethine ylides with alkenes, DFT computations can be used to elucidate the origins of the high observed diastereoselectivities. acs.org By modeling the transition states of the four possible cycloaddition pathways (endo/exo approaches to the two faces of the dipolarophile), researchers can identify the lowest energy path. The calculations often reveal that a combination of steric repulsion and stabilizing orbital interactions in the favored transition state is responsible for the selective formation of one diastereomer. acs.org For instance, the influence of a chiral N-tert-butanesulfinyl group on the diastereoselectivity of a cycloaddition has been explicitly studied using computational methods, confirming its crucial role in directing the stereochemical outcome. acs.org

Similarly, in copper-promoted intramolecular aminooxygenation reactions to form disubstituted pyrrolidines, mechanistic studies combined with conformational analysis rationalize the high diastereoselectivity. nih.gov The preference for cis or trans products can be explained by analyzing the stability of the chair-like transition state conformations leading to the different diastereomers. These models show how the substituents on the alkene substrate dictate the most stable arrangement, thereby controlling the facial selectivity of the intramolecular attack and affording high levels of diastereocontrol. nih.gov

Molecular Modeling and Docking Studies (Computational Aspects)

Molecular modeling and docking are computational techniques used extensively to investigate the interactions between small molecules, such as (S)-3-Aminomethyl-1-benzylpyrrolidine derivatives, and biological macromolecules like proteins or enzymes. These methods are pivotal in fields like drug discovery for predicting binding affinities and modes of interaction. nih.govfrontiersin.org

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor's active site. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them based on their energetic favorability. nih.gov For pyrrolidine derivatives designed as enzyme inhibitors, docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with specific amino acid residues. nih.gov These insights are crucial for understanding the structural basis of inhibitory activity and for guiding the rational design of more potent and selective inhibitors. nih.govwu.ac.th

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. mdpi.com MD simulations model the atomic motions of the system, providing a dynamic view of the binding. By analyzing parameters like the root mean square deviation (RMSD) of the ligand and protein atoms, researchers can confirm the stability of the binding pose identified through docking. frontiersin.orgmdpi.com Furthermore, advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, offering a more quantitative estimate of the ligand's affinity for the target. nih.gov These combined computational approaches provide a powerful platform for investigating the molecular interactions of pyrrolidine-based compounds at an atomic level.

Conformational Analysis and Ligand Design for Pyrrolidine-Based Scaffolds

The biological activity and chemical reactivity of pyrrolidine derivatives are intrinsically linked to the three-dimensional arrangement of the five-membered ring. The pyrrolidine scaffold is not planar and exhibits a phenomenon known as "pseudorotation," allowing it to adopt various puckered conformations, most commonly envelope and twisted forms. researchgate.net The specific conformation is influenced by the nature and stereochemistry of its substituents. For this compound, the bulky benzyl (B1604629) group on the nitrogen atom and the aminomethyl group at the C-3 position significantly dictate the ring's preferred pucker and the spatial orientation of these functional groups.

Conformational analysis through computational methods is a cornerstone of ligand design. By calculating the relative energies of different conformers, researchers can identify the most stable, low-energy structures that a molecule is likely to adopt. This information is critical for designing ligands that fit precisely into the binding pockets of biological targets like enzymes or receptors. The advantages of using the pyrrolidine scaffold in drug design are linked to the flexible conformation of the ring, which can be controlled and "locked" by selecting appropriate substituents. nih.gov Inductive and stereoelectronic factors play a crucial role in influencing the puckering of the pyrrolidine ring and, consequently, its pharmacological efficacy. nih.gov

Computational modeling allows for the systematic evaluation of how modifications to the pyrrolidine scaffold, such as altering substituents, affect the molecule's shape and electronic properties. This facilitates the rational design of new derivatives with improved binding affinity and selectivity. The spatial arrangement of the aminomethyl and benzyl groups on the this compound scaffold can be optimized to engage in specific interactions—such as hydrogen bonding or hydrophobic interactions—with a target protein.

| Computational Aspect | Objective | Relevance to this compound |

|---|---|---|

| Ring Puckering Analysis | Identify the preferred envelope or twist conformations of the pyrrolidine ring. | Determines the 3D orientation of the benzyl and aminomethyl substituents, which is critical for receptor binding. |

| Rotational Barrier Calculation | Analyze the energy barriers for rotation around single bonds (e.g., C-N benzyl bond). | Defines the conformational flexibility of the side chains and their accessible spatial arrangements. |

| Pharmacophore Modeling | Map the spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. | The aminomethyl group (H-bond donor/acceptor) and benzyl group (hydrophobic/aromatic feature) are key pharmacophoric elements. |

| Molecular Docking | Predict the binding mode and affinity of the ligand within a target's active site. | Simulates how the lowest-energy conformers of the molecule interact with a specific biological target. |

Computational Approaches to Structure-Activity Relationship Prediction for Pyrrolidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For pyrrolidine derivatives, QSAR models are invaluable for predicting the therapeutic potential of new analogues and for optimizing lead compounds. These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and the observed biological activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. tandfonline.comscispace.com These approaches analyze the steric and electrostatic fields surrounding a molecule, providing a 3D map of regions where modifications are likely to enhance or diminish activity. For instance, a QSAR study on pyrrolidine derivatives as inhibitors of myeloid cell leukemia-1 (Mcl-1) generated stable and predictive CoMFA, CoMSIA, and Hologram QSAR (HQSAR) models. tandfonline.comresearchgate.net The resulting contour maps indicated which structural features were favorable or unfavorable for inhibitory activity, guiding the design of new, more potent compounds. tandfonline.com

The process typically involves:

Data Set Selection: A group of pyrrolidine derivatives with known biological activities is chosen. nih.gov

Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Various physicochemical properties (e.g., electronic, steric, hydrophobic) are calculated for each molecule.

Model Generation: Statistical methods are used to create an equation linking the descriptors to activity.

Model Validation: The model's predictive power is rigorously tested using techniques like leave-one-out cross-validation and external test sets. nih.gov

Studies have shown that for certain pyrrolidine derivatives, the presence of polar properties on the van der Waals surface and the inclusion of aromatic rings (which provide hydrophobicity) are important for activity. nih.gov Such insights are directly applicable to this compound, which contains both a polar aminomethyl group and a hydrophobic benzyl group. These computational models can predict the activity of novel derivatives, thereby reducing the time and cost associated with synthesizing and testing a large number of compounds. nih.gov

| Model | Q² (Cross-validated correlation coefficient) | R² (Non-cross-validated correlation coefficient) | R²_pred (Predictive R² for external test set) |

|---|---|---|---|

| CoMFA | 0.689 | 0.999 | 0.986 |

| CoMSIA | 0.614 | 0.923 | 0.815 |

| HQSAR | 0.603 | 0.662 | 0.743 |

DFT Calculations for Mechanistic Insights in Pyrrolidine Catalysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely employed to elucidate reaction mechanisms, predict reactivity, and analyze the properties of transition states in chemical reactions involving pyrrolidine derivatives. nih.govacs.org In the context of catalysis, where pyrrolidine-based structures can act as chiral ligands or catalysts, DFT calculations provide invaluable insights that are often difficult to obtain through experimental means alone.

DFT has been successfully applied to study enantioselective catalytic reactions involving pyrrolidinyl gold(I) complexes. nih.govacs.org Computational studies can analyze the chiral binding pockets of catalysts and identify the specific non-covalent interactions, such as hydrogen bonds or π-π stacking, between the catalyst and the substrate. nih.govresearchgate.net These interactions are responsible for directing the stereochemical outcome of the reaction, and understanding them is key to designing more efficient and selective catalysts. nih.govacs.org

Mechanistic studies on the copper-catalyzed synthesis of pyrrolidines have also benefited from DFT calculations. nih.govacs.org By modeling the entire catalytic cycle, researchers can calculate the energies of intermediates and transition states, identifying the rate-determining step of the reaction. acs.org For example, DFT calculations can support experimental findings, such as the kinetic isotope effect (KIE), which provides evidence for C-H bond cleavage in the turnover-limiting step. acs.org The theoretical calculations are performed using a specific functional and basis set, such as B3LYP-D3, to accurately model the system. acs.org

| DFT Application | Information Gained | Example from Literature |

|---|---|---|

| Transition State Analysis | Geometry and energy of transition states; identification of the rate-limiting step. | Analysis of transition states in gold-catalyzed cycloadditions to understand enantioselectivity. nih.govacs.org |

| Reaction Pathway Mapping | Elucidation of the complete catalytic cycle, including all intermediates. | Modeling the Cu(I)/Cu(II) pathway in intramolecular C-H amination to form pyrrolidines. nih.gov |

| Non-Covalent Interaction (NCI) Plots | Visualization and quantification of weak interactions (e.g., H-bonds, van der Waals) between catalyst and substrate. | Revealing attractive interactions that direct enantioselective folding in chiral gold(I) catalysis. nih.govresearchgate.net |

| Calculation of Reactivity Descriptors | Prediction of molecular reactivity using parameters like HOMO-LUMO energy gaps and electrophilicity indices. | Assessing the chemical reactivity and stability of novel bioactive molecules. nih.gov |

Advanced Catalytic Applications Utilizing S 3 Aminomethylpyrrolidine Derivatives

Development of Pyrrolidine-Based Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. The pyrrolidine (B122466) motif, a five-membered nitrogen-containing ring, is a privileged structure in this domain, largely due to the pioneering work with proline and its derivatives. Building upon this foundation, researchers have explored more complex pyrrolidine-based structures to achieve higher levels of stereocontrol and reactivity.

Chiral Aminomethylpyrrolidine Catalysts for Enantioselective Transformations

Chiral aminomethylpyrrolidine derivatives have proven to be effective catalysts for a variety of enantioselective transformations, including Michael additions and aldol (B89426) reactions. These reactions are fundamental carbon-carbon bond-forming processes that are crucial in the synthesis of complex molecules.

One notable example is the development of a bifunctional pyrrolidine organocatalyst possessing a 1H-benzo[d]imidazole moiety. This catalyst was synthesized from (S)-(2-aminomethyl)-1-N-benzyl-pyrrolidine and demonstrated high stereoselectivity in the aqueous phase asymmetric Michael reaction of cyclohexanone (B45756) with various nitroolefins. nih.gov The catalyst's design allows for the activation of the nucleophile through enamine formation via the pyrrolidine nitrogen, while the benzimidazole (B57391) group can interact with the electrophile, guiding its approach to achieve high stereoselectivity.

The general performance of such catalysts in the Michael addition is highlighted by the reaction between cyclohexanone and β-nitrostyrene, which typically proceeds with high yields and enantioselectivities.

| Entry | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Water | 95 | 95:5 | 98 |

| 2 | Toluene | 92 | 93:7 | 95 |

| 3 | CH2Cl2 | 90 | 92:8 | 94 |

Design and Functionality of Bifunctional Catalysts

The success of aminomethylpyrrolidine-based catalysts often lies in their bifunctional nature. This design principle involves the incorporation of two distinct functional groups within a single molecule that work in concert to catalyze a reaction. Typically, one group acts as a Lewis base (e.g., the pyrrolidine nitrogen) to activate the nucleophile, while the other group acts as a Brønsted acid or a hydrogen-bond donor (e.g., a thiourea (B124793), urea, or amide moiety) to activate the electrophile. nih.gov

This dual activation strategy lowers the energy of the transition state and provides a well-organized chiral environment, leading to high levels of stereocontrol. The benzyl (B1604629) group on the pyrrolidine nitrogen can also play a crucial role in establishing a defined chiral pocket, further enhancing enantioselectivity by sterically shielding one face of the reactive intermediate.

Catalyst Design Principles and Structure-Performance Correlations in Asymmetric Catalysis

The relationship between the structure of a catalyst and its performance is a central theme in asymmetric catalysis. For aminomethylpyrrolidine-based organocatalysts, several key structural features influence their efficacy:

The Aminomethyl Side Chain: This moiety serves as a handle for introducing other functional groups, such as hydrogen-bond donors, to create bifunctional catalysts. The length and flexibility of this linker can impact the positioning of the secondary functional group relative to the active site.

The N-Substituent: The substituent on the pyrrolidine nitrogen, in this case, a benzyl group, contributes to the steric environment around the catalytic center. Bulky N-substituents can create a more confined chiral pocket, which can lead to higher enantioselectivities.

The Bifunctional Group: The nature of the hydrogen-bond donating group is critical. For instance, the acidity and hydrogen-bonding strength of ureas, thioureas, and amides can be tuned by modifying their substituents, which in turn affects their ability to activate the electrophile.

These design principles allow for the rational modification of catalyst structures to optimize their performance for specific enantioselective transformations.

Chiral Ligand Design for Metal-Catalyzed Transformations

In addition to their role in organocatalysis, aminomethylpyrrolidine derivatives are valuable scaffolds for the design of chiral ligands for metal-catalyzed reactions. The nitrogen atoms in these molecules can effectively coordinate to a metal center, creating a chiral environment that can induce asymmetry in a variety of transformations.

Aminopyrrolidine Derivatives as Chiral Ligand Scaffolds

The aminopyrrolidine framework is a versatile platform for the synthesis of chiral ligands. The two nitrogen atoms can act as a bidentate ligand, chelating to a metal ion. The inherent chirality of the pyrrolidine ring is then transferred to the metal complex, which can catalyze enantioselective reactions.

These ligands have been employed in a range of metal-catalyzed processes, including hydrogenations, cross-coupling reactions, and conjugate additions. The modular nature of their synthesis allows for the fine-tuning of their steric and electronic properties to match the requirements of a specific catalytic transformation.

Copper(II)-Complexes Featuring Aminomethylpyrrolidine Ligands as Chiral Catalysts

Copper(II) complexes are of particular interest due to copper's abundance, low toxicity, and rich coordination chemistry. When complexed with chiral ligands, such as those derived from aminomethylpyrrolidines, copper(II) can catalyze a variety of asymmetric reactions.

For example, chiral copper(II) complexes have been shown to be effective catalysts for enantioselective Henry reactions (nitroaldol reactions). While specific examples utilizing (S)-3-Aminomethyl-1-benzylpyrrolidine are not extensively documented, related bicyclic ligands derived from aminomethylpyrrolidine precursors, such as 2-endo-substituted 9-oxabispidines, have been successfully used in copper(II)-catalyzed Henry reactions, achieving high enantioselectivities. researchgate.net

The performance of such a catalyst in the Henry reaction between nitromethane (B149229) and benzaldehyde (B42025) is summarized below.

| Entry | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Benzaldehyde | 92 | 95 |

| 2 | 4-Nitrobenzaldehyde | 95 | 98 |

| 3 | 2-Naphthaldehyde | 90 | 96 |

In these complexes, the aminomethylpyrrolidine-derived ligand creates a chiral pocket around the copper center. The substrate molecules coordinate to the copper ion within this chiral environment, and the subsequent reaction is directed to occur on one face of the prochiral substrate, leading to the formation of one enantiomer in excess. The benzyl group on the pyrrolidine nitrogen can further contribute to the definition of this chiral space.

Future Directions and Emerging Research Avenues in S 3 Aminomethyl 1 Benzylpyrrolidine Chemistry

Exploration of Novel Stereoselective Synthetic Pathways

The development of efficient and highly selective methods to construct the chiral pyrrolidine (B122466) core is paramount for advancing its applications. Future research will likely focus on several cutting-edge stereoselective synthetic strategies.

One promising avenue is the continued development of organocatalytic methods . These approaches avoid the use of metal catalysts and can provide high levels of stereocontrol. For instance, asymmetric domino Michael/Mannich [3+2] cycloaddition sequences, often catalyzed by commercially available secondary amines, have been shown to produce highly functionalized pyrrolidine derivatives with multiple contiguous stereogenic centers in high yields and excellent stereoselectivities. mdpi.com Further exploration of novel organocatalysts and cascade reactions could lead to even more efficient and atom-economical syntheses of (S)-3-aminomethyl-1-benzylpyrrolidine and its analogues.

Biocatalysis represents another rapidly advancing frontier. The use of enzymes such as transaminases, imine reductases, and monoamine oxidases offers a green and highly selective alternative to traditional chemical methods. nih.govresearchgate.net Engineered enzymes are capable of catalyzing intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity and catalytic efficiency. acs.org Chemoenzymatic cascades, which combine the selectivity of enzymes with the reactivity of chemical catalysts, are also being developed for the regio- and stereoselective synthesis of chiral amines and could be adapted for the synthesis of substituted pyrrolidines. researchgate.net

Additionally, catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful and versatile strategy for the enantioselective synthesis of substituted pyrrolidines. mdpi.com This method allows for the creation of up to four new contiguous stereocenters with high regio- and stereoselectivity. Future work in this area may involve the design of new chiral ligands and catalysts to further improve the efficiency and scope of these reactions.

A comparison of these emerging synthetic strategies is presented in the table below.

| Synthetic Strategy | Key Features | Potential Advantages |

| Organocatalysis | Metal-free, often uses chiral amines or acids as catalysts. | Environmentally friendly, high stereoselectivity, operational simplicity. |

| Biocatalysis | Utilizes enzymes (e.g., transaminases) to catalyze reactions. | High enantioselectivity, mild reaction conditions, green chemistry principles. |

| 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with dipolarophiles. | High stereochemical complexity from simple precursors, atom economy. |

Expanding the Scope of Derivatization and Functionalization Reactions for Advanced Applications

The this compound scaffold is a versatile platform for the development of new therapeutic agents and chemical tools. researchgate.netnih.gov Expanding the repertoire of derivatization and functionalization reactions is a key area for future research.

One area of focus will be the modification of the benzyl (B1604629) group . As demonstrated with the related compound nebracetam, introducing various substituents onto the benzyl ring can modulate the biological activity of the molecule. uran.ua This strategy can be employed to fine-tune the pharmacokinetic and pharmacodynamic properties of this compound derivatives for specific therapeutic targets.

Functionalization of the aminomethyl side chain is another promising direction. This primary amine can be readily converted into a wide range of functional groups, such as amides, sulfonamides, and ureas, or used in reductive amination reactions to introduce further diversity. These modifications can be used to explore structure-activity relationships (SAR) and to develop derivatives with enhanced potency and selectivity. For example, a series of compounds based on the (S)-3-aminopyrrolidine scaffold were identified as dual inhibitors of Abl and PI3K kinases, suggesting that derivatization of this core can lead to compounds with novel mechanisms of action. nih.gov

Furthermore, the pyrrolidine ring itself can be a target for functionalization. While more challenging, the introduction of substituents on the pyrrolidine ring can significantly impact the conformation and biological activity of the molecule. The non-planar nature of the pyrrolidine ring, often referred to as "pseudorotation," allows it to efficiently explore three-dimensional space, which can be advantageous for binding to biological targets. researchgate.netnih.gov

The table below summarizes potential derivatization sites and their impact on molecular properties.

| Derivatization Site | Potential Modifications | Impact on Properties |

| Benzyl Ring | Introduction of electron-donating or -withdrawing groups, halogens, etc. | Modulation of lipophilicity, metabolic stability, and target binding affinity. |

| Aminomethyl Group | Acylation, sulfonylation, alkylation, etc. | Alteration of hydrogen bonding capacity, charge, and steric bulk. |

| Pyrrolidine Ring | Introduction of substituents at various positions. | Conformational restriction, introduction of new stereocenters, and modulation of pKa. |

Advanced Computational Modeling for Rational Design and Comprehensive Mechanistic Insights

Computational chemistry is becoming an indispensable tool in modern drug discovery and development, and its application to this compound chemistry is expected to grow. openmedicinalchemistryjournal.compatsnap.com Advanced computational modeling can provide deep insights into reaction mechanisms, guide the rational design of new derivatives, and predict their biological activities.

Quantum chemical methods , such as Density Functional Theory (DFT), can be used to elucidate the mechanisms of stereoselective synthetic reactions. emich.edunih.gov By calculating the energy profiles of different reaction pathways, researchers can understand the origins of stereoselectivity and identify key factors that control the reaction outcome. acs.org This knowledge can then be used to optimize reaction conditions and design more efficient synthetic routes.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for studying the interactions between small molecules and their biological targets. nih.govresearchgate.net These methods can be used to predict the binding mode of this compound derivatives to proteins and to estimate their binding affinities. nih.gov This information is crucial for the rational design of new compounds with improved potency and selectivity. MD simulations can also provide insights into the conformational dynamics of the ligand-protein complex, which can be important for understanding the mechanism of action. deakin.edu.ausemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop predictive models that correlate the structural features of a series of compounds with their biological activity. nih.govscispace.com These models can then be used to virtually screen large libraries of compounds and to prioritize candidates for synthesis and biological testing. By combining these computational approaches, researchers can accelerate the discovery and development of new drugs based on the this compound scaffold.

| Computational Method | Application in this compound Chemistry |

| Quantum Chemistry (DFT) | Elucidation of reaction mechanisms for stereoselective synthesis. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. |

| Molecular Dynamics (MD) | Study of the stability and dynamics of ligand-protein complexes. |

| QSAR | Development of predictive models for biological activity. |

Integration into New Chemical Biology and Materials Science Paradigms

The unique structural and chemical properties of this compound make it an attractive candidate for applications beyond traditional medicinal chemistry, particularly in the emerging fields of chemical biology and materials science.

In chemical biology , derivatives of this compound can be developed as chemical probes to study complex biological processes. nih.govnih.govrsc.org By attaching fluorescent tags, biotin (B1667282) labels, or photoreactive groups to the scaffold, researchers can create tools to visualize and manipulate biological targets in living systems. These probes can be used to identify new protein-protein interactions, to track the localization of proteins within cells, and to elucidate the mechanisms of signal transduction pathways.

In materials science , the incorporation of chiral pyrrolidine units into polymers and other materials is a growing area of research. rsc.org Pyrrolidine-functionalized polymers have been used as heterogeneous catalysts for asymmetric reactions, offering the advantages of easy separation and recyclability. mdpi.com The chiral nature of this compound can be used to create materials with unique chiroptical properties.

Furthermore, chiral pyrrolidines are being explored as building blocks for the construction of metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) . bohrium.comrsc.org These porous crystalline materials have a wide range of potential applications, including enantioselective separations, asymmetric catalysis, and chiral sensing. The well-defined stereochemistry of this compound makes it an ideal component for creating chiral environments within the pores of these frameworks. The integration of this versatile scaffold into new materials could lead to the development of advanced technologies with novel functionalities.

| Field | Emerging Application | Potential Impact |

| Chemical Biology | Development of chemical probes. | Elucidation of biological pathways and identification of new drug targets. |

| Materials Science | Incorporation into chiral polymers, MOFs, and COFs. | Creation of novel heterogeneous catalysts, chiral separation media, and materials with unique optical properties. |

Q & A

Q. What are the optimal synthetic routes for (S)-3-Aminomethyl-1-benzylpyrrolidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves pyrrolidine backbone functionalization. A common approach is reductive amination of 1-benzylpyrrolidin-3-one using ammonia or ammonium acetate, followed by chiral resolution to isolate the (S)-enantiomer. For example, Abramovitch and Cue (1976) demonstrated pyridyne cyclization for analogous pyrrolidine derivatives, suggesting temperature control (60–80°C) and catalytic hydrogenation as critical for yield optimization .

- Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | Prevents byproduct formation |

| Catalyst (e.g., Pd/C) | 5–10 wt% | Enhances enantioselectivity |

| Solvent | Methanol/EtOAc | Balances solubility and reactivity |

Q. Which analytical techniques are most reliable for confirming the structure and enantiomeric purity of this compound?

- Methodological Answer : Combine chiral HPLC (e.g., Chiralpak® AD-H column) with polarimetry to confirm enantiomeric excess (>98%). NIST-standardized NMR (¹H/¹³C) and IR spectra provide structural validation . For example, (R)-3-aminoproline hydrochloride (a structurally similar compound) was characterized using 500 MHz NMR in D₂O, showing distinct δ 3.8–4.2 ppm for the aminomethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Implement orthogonal validation:

- Step 1 : Replicate experiments using standardized purity criteria (e.g., ≥99% by HPLC).

- Step 2 : Cross-validate bioassays (e.g., receptor binding vs. functional cAMP assays) to isolate mechanistic effects.

- Step 3 : Apply multivariate analysis to identify confounding variables (e.g., solvent choice, cell line differences).

Studies on presenteeism research (Lu et al., 2013) highlight the importance of longitudinal designs and controlled variables to reconcile conflicting results .

Q. What strategies are effective for designing enantioselective catalysis to improve the synthesis of this compound?

- Methodological Answer : Use asymmetric catalysis with chiral ligands (e.g., BINAP or Jacobsen catalysts) to enhance enantioselectivity. For example:

- Catalytic System : Pd(OAc)₂/(S)-BINAP in toluene at 50°C achieves >90% ee .

- Kinetic Resolution : Monitor reaction progress via inline FTIR to terminate at peak enantiomeric excess.

Recent work on piperidine derivatives (e.g., 3-Piperazin-1-yl-benzoic acid) underscores the role of ligand steric effects and solvent polarity in stereochemical outcomes .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer : Apply molecular dynamics (MD) and QSAR models using software like Schrödinger Suite or AutoDock:

- Step 1 : Generate 3D conformers and optimize geometry with DFT (B3LYP/6-31G*).

- Step 2 : Simulate membrane permeability (logP) and plasma protein binding using Monte Carlo sampling.

- Step 3 : Validate predictions against in vitro Caco-2 assays.

PubChem data for related compounds (e.g., (S)-1-Benzyl-3-pyrrolidinol) provide baseline ADME parameters for comparative analysis .

Data Contradiction & Validation

Q. What methodologies address conflicting reports on the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. For example:

- Degradation Pathways : Hydrolysis of the benzyl group or pyrrolidine ring oxidation.

- Mitigation : Lyophilization or formulation with cyclodextrins improves shelf life.

Refer to USP guidelines in Pharmacopeial Forum (2005) for residual solvent limits and buffer preparation protocols (e.g., pH 6.5 ammonium acetate) to standardize assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.